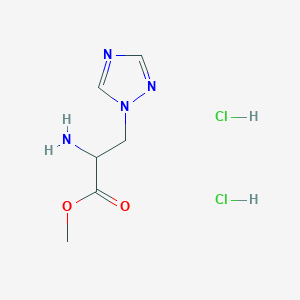

methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate dihydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-3-(1,2,4-triazol-1-yl)propanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2.2ClH/c1-12-6(11)5(7)2-10-4-8-3-9-10;;/h3-5H,2,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCBQWIMHFGDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN1C=NC=N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Alkylation of 1H-1,2,4-Triazole with Oxazoline Derivatives

The most well-documented method for synthesizing methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate derivatives involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline precursor. This approach, adapted from the synthesis of analogous β-(1,2,4-triazol-1-yl)alanine derivatives, proceeds in four steps with an overall yield of 68%.

Reaction Mechanism and Conditions

The oxazoline derivative 1 (O-tosyloxazoline) undergoes nucleophilic substitution with 1H-1,2,4-triazole in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction occurs in N,N-dimethylformamide (DMF) at 120°C for 12 hours, yielding the N-alkylated oxazoline-triazole adduct 2 . Subsequent hydrolysis of the oxazoline ring with aqueous hydrochloric acid (HCl) generates the β-aminoalcohol intermediate 3 , which is oxidized to the carboxylic acid using potassium permanganate (KMnO₄). Final esterification with methanol under acidic conditions produces the methyl ester, which is treated with excess HCl to form the dihydrochloride salt.

Key Data:

Hydrochloric Acid Salt Formation

The final step in all synthetic routes involves converting the free base of methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate into its dihydrochloride salt. This is achieved by dissolving the free amine in anhydrous methanol or ethanol and bubbling hydrogen chloride (HCl) gas through the solution. The precipitate is filtered, washed with cold diethyl ether, and dried under vacuum.

Critical Parameters:

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the triazole ring into more saturated heterocycles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Saturated heterocycles.

Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate. For instance, compounds synthesized from this scaffold have shown promising antiproliferative activity against various cancer cell lines, including human colorectal cancer (HCT-116) and breast cancer (MCF-7) cells. In one study, several derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating potent anticancer effects .

Antimicrobial Properties

The triazole ring system is well-known for its antimicrobial activity. Compounds containing this moiety have been investigated for their efficacy against a range of pathogens, including bacteria and fungi. The incorporation of the triazole structure in methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate dihydrochloride enhances its potential as an antimicrobial agent .

Antitubercular Activity

Research has also focused on the synthesis of triazole derivatives for their antitubercular properties. Compounds derived from similar triazole frameworks have demonstrated activity against Mycobacterium tuberculosis, suggesting that this compound could be further explored in this context .

Herbicidal Activity

The triazole derivatives are recognized for their herbicidal properties. This compound may serve as a scaffold for developing new herbicides that can selectively target unwanted vegetation while minimizing harm to crops .

Plant Growth Regulation

Compounds with triazole structures have been studied for their ability to regulate plant growth and development. This compound could potentially be used to enhance crop yield and resilience by modulating plant hormonal pathways .

Development of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials such as polymers and nanomaterials. These materials can exhibit desirable properties such as increased thermal stability and enhanced mechanical strength .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | IC50 values of 1.9–7.52 μg/mL against HCT-116 |

| Antimicrobial agents | Effective against various bacterial strains | |

| Antitubercular activity | Potential efficacy against Mycobacterium tuberculosis | |

| Agricultural Science | Herbicides | Selective targeting of unwanted vegetation |

| Plant growth regulators | Modulation of plant hormonal pathways | |

| Material Science | Synthesis of functional materials | Enhanced thermal stability and mechanical strength |

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The amino group can participate in nucleophilic attacks, modifying the activity of enzymes and receptors.

Comparison with Similar Compounds

Key Analogs :

- β-(1,2,4-Triazol-1-yl)-L-alanine : A natural metabolite of the fungicide myclobutanil, lacking the methyl ester and hydrochloride groups .

- Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate: A protected derivative synthesized via Michael addition of 1H-1,2,4-triazole to N,N-bis(tert-butyloxycarbonyl)dehydroalanine methyl ester .

Comparison :

The dihydrochloride form enhances solubility in polar solvents compared to the free amino acid, while Boc protections in the derivative improve stability during synthetic processes .

Substituted Phenylalanine Analogs

Key Analog :

- (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate: A nitro-substituted phenylalanine ester synthesized via etherification of nitro derivatives with methanol and thionyl chloride .

Comparison :

The nitro group in the phenylalanine analog facilitates reduction to amine derivatives, whereas the triazole in the target compound may confer antifungal or herbicidal activity due to its heterocyclic nature .

Heterocyclic Variants

Key Analog :

- Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride: A pyrazole-containing analog with a methyl group on the heterocycle .

Comparison :

| Property | Target Compound | Pyrazole Analog |

|---|---|---|

| Heterocycle | 1,2,4-Triazole (3 N atoms) | 4-Methylpyrazole (2 N atoms) |

| Electronic Effects | Increased basicity and H-bonding capacity | Reduced basicity due to fewer N atoms |

| Bioactivity | Likely antifungal/herbicidal | Unreported; pyrazoles often show anti-inflammatory activity |

The triazole’s additional nitrogen atom may enhance interactions with biological targets (e.g., cytochrome P450 enzymes in fungi) compared to pyrazole derivatives .

Biological Activity

Methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate dihydrochloride is a compound characterized by its unique structural features that include an amino group, a triazole ring, and an ester functional group. This combination contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula: C6H12Cl2N4O2

- Molecular Weight: 243.09 g/mol

- CAS Number: 2137505-54-3

- Purity: Minimum 95%

The biological activity of methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate is largely attributed to the triazole moiety. Triazoles are known for their ability to inhibit enzymes involved in fungal cell wall synthesis, making them valuable in antifungal applications. Additionally, studies suggest that this compound exhibits antiproliferative effects against various cancer cell lines, indicating potential therapeutic uses in oncology.

Antifungal and Antibacterial Properties

Research indicates that compounds containing triazole rings have significant antifungal and antibacterial activities. Specifically, methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate has shown:

- Inhibition of Fungal Growth: Effective against several fungal strains by disrupting cell wall synthesis.

- Antibacterial Activity: Demonstrates effectiveness against both Gram-positive and Gram-negative bacteria.

Antiproliferative Effects

A study evaluating various 1,2,4-triazole derivatives found that methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate exhibited significant antiproliferative activity in human peripheral blood mononuclear cells (PBMCs). The compound was tested for its effects on cytokine release and cell viability:

| Compound | Cytokine Inhibition (%) | Viability (%) |

|---|---|---|

| Methyl 2-amino-3-(triazol) | TNF-α: 44–60% | 94.71–96.72% |

| Control (DMSO) | - | 94.19% |

The results indicated that the compound significantly reduced TNF-α production at doses of 50 µg/mL and higher.

Case Studies

Case Study 1: Antifungal Activity Assessment

In a controlled laboratory setting, methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. The findings revealed:

- Minimum Inhibitory Concentration (MIC): Values ranged from 0.5 to 8 µg/mL depending on the strain.

This data supports the compound's potential as an antifungal agent.

Case Study 2: Antiproliferative Effects on Cancer Cell Lines

A series of experiments were conducted using various cancer cell lines (e.g., HeLa and MCF7). The results showed:

- IC50 Values: Ranged from 10 µM to 30 µM for different cell lines.

This suggests that methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate may serve as a lead compound in developing new anticancer therapies.

Q & A

Q. Q1. What are the critical considerations for synthesizing methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate dihydrochloride with high purity?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the triazole ring followed by esterification and salt formation. Key steps include:

- Reagent Selection: Use of DMSO as a solvent for triazole ring formation (reflux at controlled temperatures) and glacial acetic acid as a catalyst for condensation reactions .

- Purification: Vacuum distillation to remove volatile byproducts and recrystallization using water-ethanol mixtures to isolate the dihydrochloride salt .

- Yield Optimization: Adjusting reaction times (e.g., 18-hour reflux for triazole derivatives) and stoichiometric ratios to minimize side products .

Q. Q2. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Spectroscopic Analysis: Use -NMR and -NMR to confirm the ester and triazole moieties. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns .

- Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., observed m.p. 141–143°C for related triazole derivatives) .

- Solubility Profiling: Test solubility in polar (water, ethanol) and nonpolar solvents (DCM, ether) to guide formulation for biological assays .

Advanced Research Questions

Q. Q3. How does the tautomeric behavior of the 1,2,4-triazole ring influence the compound’s reactivity in enzyme inhibition studies?

Methodological Answer: The triazole ring exhibits tautomerism (1H ↔ 2H forms), which affects hydrogen-bonding interactions with enzyme active sites. To study this:

- Computational Modeling: Use density functional theory (DFT) to predict dominant tautomers and their electronic properties .

- Kinetic Assays: Compare inhibition rates of the compound against enzymes like cytochrome P450 or kinases under varying pH conditions to correlate tautomer prevalence with activity .

Q. Q4. What experimental strategies resolve contradictions in reported biological activities (e.g., antiproliferative vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Profiling: Conduct MTT assays across a wide concentration range (nM to mM) to distinguish between therapeutic and toxic thresholds .

- Mechanistic Studies: Use siRNA knockdown or competitive binding assays to identify off-target interactions (e.g., unintended HDAC or kinase inhibition) .

- Comparative Analysis: Benchmark against structurally similar compounds (e.g., methyl 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate) to isolate substituent-specific effects .

Q. Q5. How can researchers optimize reaction conditions for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, ICReDD’s computational-experimental feedback loop reduces trial-and-error iterations by 40% .

- In-Line Monitoring: Use FTIR or HPLC to track reaction progress and detect intermediates (e.g., hydrazide derivatives) that may affect yield .

Data Analysis and Interpretation

Q. Q6. What statistical methods are recommended for analyzing dose-dependent biological activity data?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate IC values and assess cooperativity .

- ANOVA with Post-Hoc Tests: Compare means across multiple concentrations or treatment groups to identify significant differences (p < 0.05) .

- Principal Component Analysis (PCA): Reduce dimensionality in datasets linking structural features (e.g., triazole substitution patterns) to bioactivity .

Q. Q7. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by the compound .

- CRISPR-Cas9 Screens: Knock out putative target genes (e.g., metabolic enzymes) to confirm functional relevance .

Emerging Research Directions

Q. Q8. What computational tools are available to predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

Methodological Answer:

- In Silico Platforms: Use SwissADME or ADMETLab to predict logP, BBB permeability, and CYP450 interactions based on SMILES notation .

- Molecular Dynamics (MD): Simulate membrane permeation or protein-ligand binding kinetics using GROMACS or AMBER .

Q. Q9. How can researchers leverage structural analogs to overcome solubility limitations in in vivo studies?

Methodological Answer:

- Salt Screening: Test alternative counterions (e.g., sulfate, citrate) to improve aqueous solubility .

- Prodrug Design: Modify the ester group to a hydrolyzable moiety (e.g., phosphonate) for enhanced bioavailability .

Contradictory Data Resolution

Q. Q10. How to address discrepancies in reported enzyme inhibition profiles across studies?

Methodological Answer:

- Standardized Assay Conditions: Adopt uniform buffer systems (e.g., Tris-HCl pH 7.4) and enzyme sources (recombinant vs. native) .

- Meta-Analysis: Aggregate data from public repositories (e.g., PubChem BioAssay) to identify consensus targets and outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.